Fmoc-2-amino-6-methylbenzoic acid
Overview
Description
Fmoc-2-amino-6-methylbenzoic acid: is a derivative of benzoic acid, where the amino group is protected by the fluorenylmethyloxycarbonyl (Fmoc) group. This compound is commonly used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method. The Fmoc group serves as a temporary protecting group for the amino group, allowing for selective deprotection and subsequent reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Fmoc-2-amino-6-methylbenzoic acid typically involves the protection of the amino group of 2-amino-6-methylbenzoic acid with the Fmoc group. This can be achieved by reacting 2-amino-6-methylbenzoic acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane . The reaction proceeds as follows:
2-amino-6-methylbenzoic acid+Fmoc-Cl→Fmoc-2-amino-6-methylbenzoic acid
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-throughput purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Protection and Deprotection: The primary reaction involving Fmoc-2-amino-6-methylbenzoic acid is the protection and deprotection of the amino group.
Substitution Reactions: The amino group can undergo substitution reactions with various electrophiles to form new derivatives.
Common Reagents and Conditions:
Fmoc Protection: Fmoc-Cl, sodium bicarbonate, dioxane.
Fmoc Deprotection: Piperidine, DMF.
Major Products Formed:
Fmoc Deprotection: Removal of the Fmoc group yields 2-amino-6-methylbenzoic acid.
Substitution Reactions: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Fmoc-2-amino-6-methylbenzoic acid is widely used in peptide synthesis, particularly in the SPPS method. It allows for the selective protection and deprotection of the amino group, facilitating the stepwise assembly of peptides .
Biology and Medicine: In biological research, this compound is used to synthesize peptide-based drugs and probes. Its ability to form stable peptide bonds makes it valuable in the development of therapeutic peptides and diagnostic tools .
Industry: In the industrial sector, this compound is used in the production of peptide-based materials and coatings. Its applications extend to the fields of agrochemicals and dyestuffs .
Mechanism of Action
The mechanism of action of Fmoc-2-amino-6-methylbenzoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is removed under basic conditions, revealing the free amino group for further reactions .
Comparison with Similar Compounds
- Fmoc-2-amino-benzoic acid
- Fmoc-6-amino-hexanoic acid
- Fmoc-2-amino-4-methylbenzoic acid
Comparison: Fmoc-2-amino-6-methylbenzoic acid is unique due to the presence of the methyl group at the 6-position, which can influence its reactivity and steric properties. Compared to Fmoc-2-amino-benzoic acid, the methyl group provides additional hydrophobicity and may affect the compound’s solubility and interaction with other molecules .
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-methylbenzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO4/c1-14-7-6-12-20(21(14)22(25)26)24-23(27)28-13-19-17-10-4-2-8-15(17)16-9-3-5-11-18(16)19/h2-12,19H,13H2,1H3,(H,24,27)(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXUAWDMYWAUCOJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
870150-57-5 | |
Record name | 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6-methylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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